molecular formula C12H17NO2 B5873808 2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide

2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5873808
M. Wt: 207.27 g/mol
InChI Key: QUJDSRXEZBTSNU-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetamide and features a methoxy group and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-methoxyaniline with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[2-(propan-2-yl)phenyl]acetamide.

    Reduction: Formation of 2-methoxy-N-[2-(propan-2-yl)phenyl]ethylamine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammation or pain pathways.

    Receptor Interaction: Interacting with receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-phenylacetamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-(2-methoxyphenyl)-2-phenoxyacetamide: Contains a phenoxy group instead of an isopropyl group, leading to different reactivity and applications.

    2-methoxy-N-(2-methylphenyl)acetamide: Features a methyl group instead of an isopropyl group, which may influence its pharmacological profile.

Uniqueness

2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of both a methoxy group and an isopropyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)10-6-4-5-7-11(10)13-12(14)8-15-3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJDSRXEZBTSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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